4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide 4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 921064-80-4
VCID: VC4153158
InChI: InChI=1S/C25H28N4O3S/c1-25(2,3)19-12-10-18(11-13-19)23(31)26-15-21-27-28-24(32-21)33-16-22(30)29-14-6-8-17-7-4-5-9-20(17)29/h4-5,7,9-13H,6,8,14-16H2,1-3H3,(H,26,31)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43
Molecular Formula: C25H28N4O3S
Molecular Weight: 464.58

4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

CAS No.: 921064-80-4

Cat. No.: VC4153158

Molecular Formula: C25H28N4O3S

Molecular Weight: 464.58

* For research use only. Not for human or veterinary use.

4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide - 921064-80-4

Specification

CAS No. 921064-80-4
Molecular Formula C25H28N4O3S
Molecular Weight 464.58
IUPAC Name 4-tert-butyl-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Standard InChI InChI=1S/C25H28N4O3S/c1-25(2,3)19-12-10-18(11-13-19)23(31)26-15-21-27-28-24(32-21)33-16-22(30)29-14-6-8-17-7-4-5-9-20(17)29/h4-5,7,9-13H,6,8,14-16H2,1-3H3,(H,26,31)
Standard InChI Key YTSLBEMSMXTJMG-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43

Introduction

4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that belongs to the category of heterocyclic compounds. It features a tert-butyl group, a benzamide moiety, and an oxadiazole derivative linked to a dihydroquinoline. This compound is of significant interest in scientific research due to its intricate structure and potential applications in therapeutic development.

Synthesis

The synthesis of 4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves multi-step reactions. Key stages include:

  • Step 1: Formation of the oxadiazole ring.

  • Step 2: Introduction of the dihydroquinoline moiety.

  • Step 3: Coupling with the benzamide group.

Critical parameters for optimizing yield and purity include temperature control, solvent choice (commonly dimethylformamide or dimethyl sulfoxide), and precise reaction times.

Chemical Reactivity and Modifications

The compound's chemical reactivity can be explored through various reactions, which are essential for understanding its behavior in biological systems and potential transformations during applications. These reactions may include modifications to enhance biological activity or alter pharmacokinetic properties.

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